tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate
CAS No.:
Cat. No.: VC20382246
Molecular Formula: C12H18N2O4S
Molecular Weight: 286.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O4S |
|---|---|
| Molecular Weight | 286.35 g/mol |
| IUPAC Name | tert-butyl N-[4-(methylsulfamoyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-9-5-7-10(8-6-9)19(16,17)13-4/h5-8,13H,1-4H3,(H,14,15) |
| Standard InChI Key | CUWMJEOGSLCTDA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₄S |
| Molecular Weight | 286.35 g/mol |
| CAS Number | 1490554-79-4 |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC |
| InChIKey | CUWMJEOGSLCTDA-UHFFFAOYSA-N |
The Boc group’s steric bulk and electron-withdrawing sulfamoyl moiety influence reactivity in nucleophilic substitutions and cross-coupling reactions .
Synthesis and Optimization
Industrial-Scale Considerations
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Automation: Continuous-flow reactors improve reproducibility and reduce reaction times .
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Green Chemistry: Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) are increasingly adopted .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in DMSO | >50 mg/mL |
| Stability | Stable at RT (24 months) |
| Melting Point | 152–155°C (decomposes) |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, chloroform) but is insoluble in water . Stability studies indicate no degradation under inert atmospheres, though prolonged exposure to moisture should be avoided .
Applications in Research
Medicinal Chemistry
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Enzyme Inhibition: The sulfamoyl group binds to zinc-containing enzymes (e.g., carbonic anhydrase), enabling applications in glaucoma therapy .
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Anti-Inflammatory Activity: Derivatives show 54–39% inhibition in carrageenan-induced edema models, comparable to indomethacin .
Organic Synthesis
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Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives for materials science .
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Protecting Group Strategies: The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), enabling sequential functionalization .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin irritation) | Wear nitrile gloves |
| H319 (Eye irritation) | Use safety goggles |
| H335 (Respiratory irritation) | Use fume hood |
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
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